N-(4-hydroxy-2-methylphenyl)-2-phenylacetamide
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Overview
Description
N-(4-hydroxy-2-methylphenyl)-2-phenylacetamide: is an organic compound belonging to the class of anilides It is characterized by the presence of a phenylacetamide group attached to a 4-hydroxy-2-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-2-methylphenyl)-2-phenylacetamide typically involves the reaction of 4-hydroxy-2-methylphenylamine with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-hydroxy-2-methylphenyl)-2-phenylacetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry: N-(4-hydroxy-2-methylphenyl)-2-phenylacetamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Its ability to interact with specific biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for use in various formulations.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)-2-phenylacetamide: Lacks the methyl group at the 2-position.
N-(4-hydroxy-2-methylphenyl)-2-methylacetamide: Has a methyl group instead of a phenyl group in the acetamide moiety.
Uniqueness: N-(4-hydroxy-2-methylphenyl)-2-phenylacetamide is unique due to the presence of both a hydroxyl group and a methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
N-(4-hydroxy-2-methylphenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-9-13(17)7-8-14(11)16-15(18)10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCOVXXFVUENFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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